1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzoyl)piperazine
Description
1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzoyl)piperazine is a piperazine derivative featuring a 1,3-thiazole ring substituted with a cyclopropyl group at the 4-position and a methyl linker to the piperazine nitrogen. The second nitrogen of the piperazine is acylated with a 4-methoxybenzoyl group. This structural motif combines a heterocyclic thiazole core with a substituted benzoyl moiety, which is common in bioactive molecules targeting neurological or oncological pathways.
Properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-6-4-15(5-7-16)19(23)22-10-8-21(9-11-22)12-18-20-17(13-25-18)14-2-3-14/h4-7,13-14H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHMMXVERJEVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a thiazole ring and a methoxybenzoyl group. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.
- Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways.
- DNA Interaction : The compound has the potential to intercalate into DNA, disrupting replication processes.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against a range of bacteria and fungi. For instance, thiazole-bearing compounds have demonstrated efficacy against resistant strains of Staphylococcus aureus and Candida albicans .
Anticancer Potential
The anticancer activity of this compound is supported by its ability to induce apoptosis in cancer cell lines. Studies have highlighted that derivatives with similar structures can inhibit tumor growth in various cancer models, including breast and lung cancers. The mechanism often involves the induction of oxidative stress and modulation of apoptotic pathways .
Neuropharmacological Effects
There are indications that thiazole-containing compounds can exhibit neuroprotective effects. They may influence neurotransmitter systems and possess anticonvulsant properties. For example, some thiazole derivatives have been evaluated for their ability to reduce seizure activity in animal models .
Case Studies
Comparative Analysis
Compared to other classes of compounds such as pyrazoles or benzamides, thiazole derivatives often show enhanced biological activity due to their unique structural properties. Table 1 summarizes the comparative biological activities.
| Compound Class | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Activity |
|---|---|---|---|
| Thiazoles | High | Moderate to High | Moderate |
| Pyrazoles | Moderate | High | Low |
| Benzamides | Low | Moderate | Moderate |
Comparison with Similar Compounds
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS: 923821-13-0)
- Structure : Differs by replacing the cyclopropyl-thiazole methyl group with a 4-chlorophenyl-thiazole and substituting the methoxybenzoyl group with a methylpiperazine.
- Properties : Molecular formula C₁₄H₁₆ClN₃S , molar mass 293.8 g/mol. Used in receptor-binding studies due to its aromatic substituents .
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine Hydrochloride (CAS: 1351642-23-3)
- Structure : Features a 4-methylthiazole-methyl group and an unsubstituted piperazine (protonated as HCl salt).
- Properties: Molecular formula C₉H₁₆ClN₃S, molar mass 233.76 g/mol.
- Key Difference : Lacks the methoxybenzoyl moiety, which may limit its affinity for targets requiring hydrophobic interactions.
Piperazine-Benzoyl Derivatives
1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride (Compound 5c)
- Structure : Shares the 4-methoxybenzoyl group but replaces the thiazole-cyclopropylmethyl group with a 4-chlorobenzhydryl moiety.
- Biological Activity : Exhibited IC₅₀ = 3.2 µM against MCF-7 breast cancer cells, outperforming analogs with fluoro-, bromo-, or unsubstituted benzoyl groups .
- Key Insight : The methoxy group enhances cytotoxicity, suggesting the target compound’s 4-methoxybenzoyl group may confer similar advantages in therapeutic applications.
1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride (Compound 5b)
- Structure : Substitutes methoxy with fluorine at the benzoyl para-position.
- Biological Activity : Lower potency (IC₅₀ = 7.8 µM ) than 5c, highlighting the critical role of the methoxy group in bioactivity .
Thiazole-Piperazine Derivatives with Varied Substituents
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine (CAS: 1082363-07-2)
- Structure : Replaces the cyclopropyl group with a thiophene ring.
- Properties : Molecular formula C₁₁H₁₃N₃S₂ , molar mass 251.37 g/mol. Predicted pKa = 8.45, indicating moderate basicity .
- Key Difference : The thiophene-thiazole system may alter electronic properties compared to the cyclopropyl-thiazole in the target compound.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
